molecular formula C7H11NO B1281753 2-Methyloxane-4-carbonitrile CAS No. 88572-20-7

2-Methyloxane-4-carbonitrile

Cat. No. B1281753
CAS RN: 88572-20-7
M. Wt: 125.17 g/mol
InChI Key: FXTMJUSPCNZIDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several papers describe the synthesis of structurally related carbonitrile compounds. For instance, a catalyst-free combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives was developed using a four-component reaction in water at ambient temperature . Another study synthesized a series of novel azo-disperse dyes containing alkylhydrazonopyridinone structures from 4-Methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile, which was obtained by one-pot synthesis . These methods highlight the versatility of carbonitrile compounds in synthesis and their potential for creating a wide range of derivatives.

Molecular Structure Analysis

The molecular structure and spectroscopic data of 4'-methylbiphenyl-2-carbonitrile were computed using density functional theory (DFT) and compared with experimental techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy . The studies provided detailed information on the vibrational modes, molecular conformation, and electronic transitions of the molecule, which are essential for understanding the behavior of similar carbonitrile compounds.

Chemical Reactions Analysis

The reactivity of 2-methylchromone-3-carbonitrile was investigated with various active methylene nucleophiles, leading to the synthesis of several annulated chromeno[2,3-b]pyridines and related compounds . These reactions demonstrate the potential for carbonitrile compounds to undergo ring-opening and recyclization reactions, which could be relevant for the synthesis of 2-Methyloxane-4-carbonitrile derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related carbonitrile compounds have been studied through various spectroscopic and crystallographic techniques. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile was determined, revealing intermolecular hydrogen bonding and the dihedral angle between benzene rings . Similarly, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated, showing absorption and fluorescence characteristics . These studies provide a foundation for predicting the properties of 2-Methyloxane-4-carbonitrile, such as its potential for hydrogen bonding and optical behavior.

Scientific Research Applications

  • Synthesis and Spectroscopic Analysis : Research on compounds related to 2-Methyloxane-4-carbonitrile, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has focused on synthesis and structural analysis using techniques like X-ray, IR, NMR, and UV-vis spectroscopy. These studies provide insights into the structural and optical properties of such compounds, which are crucial for their application in various fields (Jukić, Cetina, Halambek, & Ugarković, 2010).

  • Polymer Science : In the realm of polymer science, derivatives of carbonitrile compounds have been synthesized and used to create polymers with specific properties like selective oxygen permeability. These findings are significant for developing materials with tailored gas separation capabilities (Kawakami, Toda, Higashino, & Yamashita, 1988).

  • Electrochemical Applications : Studies involving pretreatment of electrodes with solvents like acetonitrile have shown significant effects on electrode kinetics, adsorption, and capacitance. Such research is pivotal in enhancing the efficiency and reproducibility of electrochemical sensors and devices (Ranganathan, Kuo, & McCreery, 1999).

  • Optoelectronic Applications : The development of new materials based on epoxy matrixes modified with liquid crystals, including compounds like 4′-(hexyloxy)-4-biphenyl-carbonitrile, aims at creating thermoreversible light scattering materials for optoelectronic applications. This research is vital for advancing smart material technologies (Tercjak, Serrano, & Mondragon, 2006).

  • Chemical Transformations and Synthesis : Studies have explored the reactivity of carbonitrile compounds under various conditions, leading to the formation of diverse heterocyclic systems. Such chemical transformations are fundamental in organic synthesis and pharmaceutical research (Ibrahim & El-Gohary, 2016).

Safety and Hazards

2-Methyloxane-4-carbonitrile is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for 2-Methyloxane-4-carbonitrile are not mentioned in the available resources, it’s worth noting that research into similar compounds is ongoing. For instance, furan platform chemicals, which include compounds with structures similar to 2-Methyloxane-4-carbonitrile, are being explored for their potential uses beyond fuels and plastics .

properties

IUPAC Name

2-methyloxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTMJUSPCNZIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50526523
Record name 2-Methyloxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloxane-4-carbonitrile

CAS RN

88572-20-7
Record name 2-Methyloxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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